Naphthalen-2-yl nitrite

Description

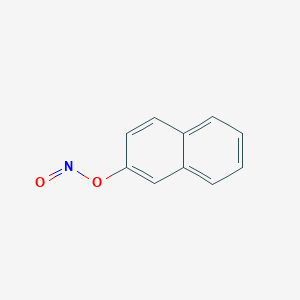

Structure

3D Structure

Properties

CAS No. |

918883-27-9 |

|---|---|

Molecular Formula |

C10H7NO2 |

Molecular Weight |

173.17 g/mol |

IUPAC Name |

naphthalen-2-yl nitrite |

InChI |

InChI=1S/C10H7NO2/c12-11-13-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H |

InChI Key |

ZTPORPIMDWAVAP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)ON=O |

Origin of Product |

United States |

Theoretical and Computational Chemistry Studies on Naphthalen 2 Yl Nitrite and Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution. DFT calculations are instrumental in understanding the fundamental relationship between a molecule's structure and its chemical reactivity. For Naphthalen-2-yl nitrite (B80452), DFT can elucidate how the electronic nature of the naphthalene (B1677914) ring influences the nitrite functional group, and vice-versa. Functionals like B3LYP are commonly used for such calculations, often paired with basis sets like 6-311G(d,p) to ensure accurate results. nih.gov

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. researchgate.net This process yields the most stable three-dimensional structure of the molecule, providing key information on bond lengths, bond angles, and dihedral angles.

For Naphthalen-2-yl nitrite, a critical aspect of its structure is the potential for rotational isomerism around the C-O and O-N single bonds. Similar to simpler alkyl nitrites, which are known to exist as a mixture of cis and trans (or syn and anti) conformers with respect to the O-N=O bond, this compound is expected to exhibit distinct conformational isomers. researchgate.net Theoretical studies on related nitrites have shown that these conformers are close in energy, with the stability often influenced by steric and electronic factors. researchgate.net

A potential energy surface scan, varying the C-O-N=O dihedral angle, can be performed using DFT to identify the energy minima corresponding to stable conformers and the energy barriers for their interconversion. researchgate.net The results of such an analysis would reveal the most populated conformation under thermal equilibrium.

Table 1: Predicted Conformational Data for Aryl Nitrites

| Parameter | Syn Conformer | Anti Conformer |

|---|---|---|

| Relative Energy (kcal/mol) | 0.00 (Reference) | 0.5 - 2.0 |

| Key Dihedral Angle (C-O-N=O) | ~0° | ~180° |

| Dipole Moment (Debye) | 2.0 - 2.5 | 2.5 - 3.0 |

Note: This table presents typical expected values for aryl nitrites based on computational studies of analogous compounds.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. eurjchem.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring, while the LUMO may have significant contributions from the π* orbital of the N=O bond. This distribution suggests that the naphthalene moiety would be the initial site for electrophilic attack, whereas the nitrite group could be susceptible to nucleophilic attack.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red areas signify negative potential (electron-rich regions), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor regions), which are susceptible to nucleophilic attack. In this compound, the MEP map would likely show a negative potential around the oxygen atoms of the nitrite group, making them sites for interaction with electrophiles or protons. The hydrogen atoms of the naphthalene ring would exhibit a positive potential.

Table 2: Representative FMO Data for this compound

| Parameter | Predicted Value (eV) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Indicates electron-donating capability of the naphthalene system. |

| LUMO Energy | -1.0 to -2.0 | Indicates electron-accepting capability, likely at the N=O bond. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | Suggests moderate kinetic stability. |

Note: These values are illustrative and based on typical DFT calculations for aromatic compounds.

Molecular Dynamics (MD) Simulations in Mechanistic Elucidation

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, solvent interactions, and the initial steps of chemical reactions. researchgate.net

In the context of this compound, MD simulations can be used to explore its dynamic behavior in different solvent environments. This can help elucidate how solvent molecules arrange around the solute and how this solvation shell might influence the molecule's conformational equilibrium or its approach to a reaction partner. umd.edu For studying reaction mechanisms, particularly in complex systems like enzymatic reactions or reactions at interfaces, MD simulations can identify key structural fluctuations and pre-reactive states that are crucial for the subsequent chemical transformation to occur. researchgate.netacs.org

Reaction Mechanism Studies and Transition State Determination

Computational chemistry is a powerful tool for mapping out the detailed pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction mechanism can be constructed. mdpi.com A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. researchgate.net

For reactions involving this compound, such as its decomposition or its reaction with other species, DFT calculations can be used to locate the transition state structures. researchgate.net This involves specialized algorithms that search for a first-order saddle point on the potential energy surface. Once a transition state is found, its structure provides critical information about which bonds are being formed and broken during this critical stage of the reaction. Furthermore, vibrational frequency analysis is performed to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. The calculated energy of the transition state allows for the determination of the activation energy, a key factor governing the reaction rate.

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures. nih.govimist.ma

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the nuclear magnetic shielding tensors. nih.gov These values can then be converted into chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). nih.gov This allows for the assignment of experimental ¹H and ¹³C NMR spectra and can help distinguish between different isomers or conformers.

IR and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. semanticscholar.org These calculated frequencies correspond to the fundamental vibrational modes (stretching, bending, etc.) of the molecule. While calculated frequencies are often systematically higher than experimental values, they can be scaled by an empirical factor to achieve excellent agreement. iaea.org This aids in the assignment of complex experimental IR and Raman spectra. For this compound, characteristic frequencies for N=O stretching (~1650-1680 cm⁻¹) and O-N-O bending would be key features.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies, which correspond to the absorption of light in the UV-Vis region. arxiv.org The calculations provide the wavelength of maximum absorption (λₘₐₓ) and the corresponding oscillator strength, which is related to the intensity of the absorption band. nih.gov These predictions are crucial for understanding the electronic transitions of the molecule, such as π → π* transitions within the naphthalene ring and n → π* transitions involving the nitrite group. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Aromatic Carbons | 110-140 ppm |

| ¹H NMR | Aromatic Protons | 7.0-8.5 ppm |

| IR | ν(N=O) stretch | 1650-1680 cm⁻¹ |

| IR | ν(N-O) stretch | 800-900 cm⁻¹ |

| UV-Vis | λₘₐₓ (π → π*) | 280-330 nm |

| UV-Vis | λₘₐₓ (n → π*) | 350-400 nm |

Note: These are representative values based on computational studies of related aryl nitrite and naphthalene compounds.

Advanced Research Applications of Naphthalen 2 Yl Nitrite Derived Species in Synthetic Organic Chemistry

Role as Synthetic Intermediates in Complex Molecule Construction (e.g., heterocycles)

The utility of naphthalen-2-yl nitrite (B80452) and its derived species as synthetic intermediates is most prominent in the construction of complex molecular architectures, particularly nitrogen- and oxygen-containing heterocycles. While direct utilization of isolated naphthalen-2-yl nitrite is uncommon, its transient generation from precursors like 2-naphthol (B1666908) or 2-naphthylamine (B18577) in the presence of a nitrite source is a powerful strategy.

2-Naphthol, an electron-rich aromatic alcohol, serves as a versatile starting material for a variety of heterocyclic systems. nih.govresearchgate.netacs.org Its reaction with a nitrite source can lead to the in situ formation of this compound, which can then undergo further transformations. The reactivity of 2-naphthol at the C1 position, its phenolic oxygen, and to a lesser extent, the C3 position, allows for its participation in multicomponent reactions to build diverse heterocyclic frameworks such as xanthenes, chromenes, and oxazines. nih.govresearchgate.net

Aryl nitrites, as a class of compounds, are known to be valuable reagents in organic synthesis. researchgate.netnih.gov They can act as efficient sources of the nitroso group (NO) or as precursors to aryl radicals, which can then participate in a variety of bond-forming reactions. For instance, in reactions analogous to the Sandmeyer reaction, an aryl nitrite can generate an aryl radical that subsequently participates in the formation of new carbon-carbon or carbon-heteroatom bonds, paving the way for the synthesis of complex substituted aromatic and heterocyclic systems. wikipedia.org

The in situ generation of a diazonium species from an aromatic amine, followed by reaction with a nucleophile, is a classic method for introducing a wide range of functional groups. pharmacyfreak.com In the context of this compound, its formation from 2-naphthylamine and a nitrite source would generate a naphthalenediazonium ion. This electrophilic species is highly reactive towards electron-rich coupling partners, including activated aromatic rings, to form azo compounds, which are themselves important precursors and functional molecules. cuhk.edu.hk For example, the coupling of a diazonium salt with 2-naphthol is a well-established method for the synthesis of azo dyes. cuhk.edu.hk

The following table summarizes the types of heterocyclic systems that can be synthesized from precursors that could potentially involve this compound or related reactive species.

| Precursor | Reagent(s) | Resulting Heterocyclic Core |

| 2-Naphthol | Aldehydes, active methylene (B1212753) compounds | Xanthenes, Chromenes |

| 2-Naphthol | Amines, formaldehyde | Oxazines |

| 2-Naphthylamine | Nitrite source, coupling partner | Azo-functionalized heterocycles |

Utility in C-H Activation and Selective Functionalization Methodologies

The direct functionalization of C-H bonds is a cornerstone of modern synthetic chemistry, offering an atom-economical approach to molecular diversification. While there is a lack of specific literature detailing the use of this compound as a direct reagent in C-H activation, the broader fields of naphthalene (B1677914) functionalization and the use of nitrite sources in C-H nitration provide a strong basis for its potential utility.

The naphthalene core is a common substrate in C-H functionalization research, with methodologies developed for the selective activation of various positions on the ring system. acs.orgrsc.org These transformations are often guided by directing groups that position a metal catalyst in proximity to a specific C-H bond, enabling its cleavage and subsequent functionalization.

Nitration of aromatic C-H bonds is a fundamental transformation. Modern approaches often seek to overcome the regioselectivity issues associated with classical electrophilic aromatic substitution. Transition metal-catalyzed C-H nitration has emerged as a powerful tool for the selective installation of nitro groups. researchgate.net These reactions frequently employ various nitrogen-containing reagents, including metal nitrates and sodium nitrite, as the nitro source. researchgate.net It is conceivable that in such catalytic cycles, an aryl nitrite species, such as this compound, could be formed as a transient intermediate, particularly when starting from a phenol (B47542) or an amine.

For example, copper-catalyzed ortho-C-H nitration of aryl ureas has been demonstrated using sources like Fe(NO₃)₃·9H₂O. researchgate.netwikipedia.org While not directly involving this compound, this illustrates the principle of directed C-H nitration. The application of such a methodology to a naphthalene-based substrate could potentially involve a transient naphthalene-derived nitrite species.

The following table outlines general strategies for the C-H functionalization of naphthalene, which could conceptually be adapted to use a this compound derived species.

| C-H Functionalization Strategy | Catalyst/Reagent Type | Potential Functionalization |

| Directed C-H Activation | Palladium, Rhodium, Ruthenium | Arylation, Alkylation, Acylation |

| C-H Nitration | Copper, Palladium | Introduction of Nitro Group |

Development of Novel Reagents and Catalytic Systems Involving Alkyl Nitrites

Alkyl and aryl nitrites are versatile reagents that have been employed in the development of novel synthetic methods and catalytic systems. researchgate.net Their ability to act as sources of nitric oxide (NO) or as oxidants under mild conditions makes them valuable tools in organic synthesis. researchgate.net While specific catalytic systems based on this compound are not widely reported, the principles derived from the study of other organic nitrites can be extended to this compound.

A notable application of an alkyl nitrite in a reaction involving a naphthalene precursor is the catalyst-free nitrative dearomatization of 2-naphthols with tert-butyl nitrite. researchgate.net This reaction proceeds via a radical-radical coupling mechanism and demonstrates the potential for organic nitrites to serve as effective nitrating agents for the naphthalene scaffold under mild conditions.

Furthermore, alkyl nitrites have been shown to be effective nitrosating agents, and their reactivity can be modulated by the presence of catalysts. nih.gov For instance, the nitrosation of amines by isobutyl nitrite can be catalyzed by inorganic salts such as phosphates. nih.gov This suggests that catalytic systems could be designed to control the reactivity of this compound, potentially enabling selective nitrosation of various nucleophiles.

The development of new catalytic cycles often relies on the unique properties of ligands coordinated to a metal center. While not a direct application of this compound as a reagent, the nitrite ion itself is a known ligand in coordination chemistry. The formation of metal-nitrite complexes is a key step in various catalytic processes, including nitrite reduction. It is plausible that this compound could be explored as a ligand or as a precursor to a catalytically active species in novel transition metal-catalyzed transformations.

The following table provides examples of the types of transformations where alkyl/aryl nitrites have been employed as key reagents, suggesting potential areas for the development of new methods based on this compound.

| Transformation | Reagent System | Role of Nitrite |

| Nitrative Dearomatization | tert-Butyl Nitrite | Nitrating Agent |

| Nitrosation | Isobutyl Nitrite / Phosphate | Nitrosating Agent |

| Aerobic Oxidation of Alcohols | Alkyl Nitrite / Catalyst | Co-catalyst/Oxidant |

Q & A

Basic: What synthetic methodologies are effective for preparing Naphthalen-2-yl nitrite derivatives?

This compound derivatives can be synthesized via diazotization and nitrosation reactions. For example, sodium nitrite in acidic conditions reacts with aromatic amines to form diazonium salts, which can subsequently undergo coupling or substitution with naphthalen-2-ol derivatives. A demonstrated method involves reacting sodium nitrite with 3-aminophenol derivatives under reflux to yield nitroso compounds (e.g., 5-((3-aminopropyl)amino)-2-nitrosophenol di-hydrochloride) . Optimization of reaction conditions (e.g., temperature, stoichiometry) is critical to minimize side reactions. Structural confirmation via NMR and mass spectrometry is recommended .

Basic: What analytical techniques are reliable for quantifying nitrite in complex matrices (e.g., environmental or biological samples)?

The Griess reagent method is a standard colorimetric assay for nitrite detection, involving sulfanilamide and N-(1-naphthyl)ethylenediamine under acidic conditions to form a pink azo compound (λmax ~540 nm) . For seawater or sediment samples, polymeric test kits combined with smartphone-based photometric analysis offer portable, eco-friendly alternatives . Advanced quantification in biological systems (e.g., blood) requires correction for endogenous nitrate/nitrite levels using HPLC or chemiluminescence, with statistical validation via ANOVA to account for variability .

Basic: How can the crystal structure of this compound derivatives be validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL refine structural parameters (e.g., bond lengths, angles) using intensity data . For example, 2-(naphthalen-2-yloxy)-5-nitropyridine was characterized with R factor = 0.054 and mean C–C bond deviation of 0.003 Å . Validation tools like PLATON or CCDC databases ensure geometric accuracy and detect disorders .

Advanced: How do environmental factors influence the degradation pathways of this compound in soil or water?

Degradation studies should monitor abiotic (hydrolysis, photolysis) and biotic (microbial metabolism) pathways. In aerobic soils, nitro groups may undergo reduction to amines, while anaerobic conditions favor denitrification to N₂O or N₂ . High-resolution mass spectrometry (HRMS) and isotopic labeling (e.g., ¹⁵N) can track transformation products. Environmental fate models should integrate partition coefficients (log Kow) and half-life data from controlled microcosm experiments .

Advanced: What experimental designs are effective for studying microbial interactions with nitrite-containing aromatic compounds?

Chemostat enrichment cultures can model competition between microbial processes (e.g., denitrification vs. DNRA). For instance, nitrite-oxidizing bacteria (NOB) activity is influenced by C/N ratios and electron donor availability . Batch experiments with Shewanella loihica PV-4 reveal dissimilatory nitrate/nitrite reduction pathways under varying O₂ levels . Metagenomic profiling (16S rRNA sequencing) and qPCR for functional genes (e.g., nirK, nirS) quantify microbial community shifts .

Advanced: How can statistical optimization improve nitrite-mediated bioprocesses (e.g., bioremediation or biosynthesis)?

Response surface methodology (RSM) with Plackett-Burman and Box-Behnken designs optimizes media components. For nitrite-oxidizing bacteria, optimal NaNO₂ (2.36 g/L) and NaHCO₃ (2.0 g/L) concentrations increased oxidation rates by 30% . DOE (Design of Experiments) software (e.g., Minitab) identifies interactions between variables (pH, temperature) and validates models via ANOVA (p < 0.05) .

Advanced: What mechanistic insights exist for nitrite-induced inhibition of sulfate-reducing bacteria (SRB)?

Nitrite directly inhibits SRB by disrupting dissimilatory sulfite reductase (DsrAB) activity. Dose-response experiments show 0.4–0.8 g/L nitrite suppresses H₂S production for >10 days . Electrochemical monitoring (e.g., microsensors) quantifies real-time H₂S inhibition. Comparative transcriptomics (RNA-seq) of Desulfovibrio spp. under nitrite stress reveals upregulated stress-response genes (e.g., superoxide dismutase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.